7-(4-methylphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Description
7-(4-Methylphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a 7,8-dihydroquinazolin-5(6H)-one core. Key structural features include:
- Position 7: A 4-methylphenyl substituent, contributing hydrophobic interactions and steric bulk.
Quinazolinones are pharmacologically significant scaffolds with reported anticancer, antimicrobial, and enzyme-modulating activities. This compound’s structural modifications aim to optimize binding affinity, solubility, and metabolic stability .
Properties
IUPAC Name |
7-(4-methylphenyl)-2-(oxolan-2-ylmethylamino)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-13-4-6-14(7-5-13)15-9-18-17(19(24)10-15)12-22-20(23-18)21-11-16-3-2-8-25-16/h4-7,12,15-16H,2-3,8-11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQILVTZJMBHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methylphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: Starting from anthranilic acid derivatives, the quinazolinone core can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the 4-methylphenyl group and the tetrahydro-2-furanylmethylamine moiety through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydro-2-furanylmethylamine moiety.
Reduction: Reduction reactions could target the quinazolinone core or the phenyl ring.
Substitution: Various substitution reactions can occur, especially on the phenyl ring and the quinazolinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to fully saturated compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Substituent Effects on Activity
- 4-Methylphenyl vs. 4-Methoxyphenyl () : The methoxy group in the analog increases polarity (logP reduction) but may reduce metabolic stability due to demethylation pathways. The target compound’s methyl group balances hydrophobicity and stability .
- Tetrahydrofuran vs. Furan ( vs.
- Fluorophenyl Derivatives () : Fluorine’s electronegativity enhances binding to electron-rich enzyme pockets (e.g., CYP450 isoforms). However, fluorine substitution patterns (para vs. ortho) alter steric and electronic effects .
Biological Activity
The compound 7-(4-methylphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 337.4 g/mol . The compound features a quinazoline core substituted with a tetrahydrofuran moiety and a 4-methylphenyl group, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinazoline Core : This can be achieved through condensation reactions involving appropriate amines and aldehydes.
- Introduction of the Tetrahydrofuran Group : The tetrahydrofuran moiety is introduced via nucleophilic substitution reactions.
- Final Modifications : Further functionalization may be performed to enhance biological activity.
Anticancer Properties
Research has indicated that derivatives of quinazoline exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit key signaling pathways involved in tumor growth and metastasis. The specific mechanism often involves the inhibition of tyrosine kinases, which play crucial roles in cancer cell proliferation.
The proposed mechanism of action for this compound involves:
- Targeting Enzymatic Pathways : The compound may inhibit specific kinases or receptors involved in cell signaling.
- Induction of Apoptosis : By modulating these pathways, it can lead to programmed cell death in cancerous cells.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with other known quinazoline derivatives:
| Compound Name | Structure | Biological Activity | References |
|---|---|---|---|
| 7-Methylquinazoline | Structure | Anticancer (inhibits EGFR) | |
| 6-Aminoquinazoline | Structure | Antiviral properties | |
| 4-Methylquinazoline | Structure | Anti-inflammatory |
Case Studies
- In Vivo Studies : Animal models have been utilized to assess the efficacy of similar quinazoline derivatives in tumor suppression. Results demonstrated a significant reduction in tumor size compared to control groups.
- Cell Culture Experiments : In vitro studies using human cancer cell lines showed that the compound effectively inhibits cell proliferation and induces apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
